CBZ-Vaganciclovir
Description
Nomenclature and Structural Context within Ganciclovir (B1264) Derivatives
CBZ-Vaganciclovir is known by several synonyms in scientific literature and chemical databases. Its formal IUPAC name is [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate. nih.gov Other common names include N-Carbobenzyloxy-L-valinyl-ganciclovir, N-Cbz-L-valinyl-ganciclovir, and Cbz-Valine ganciclovir. nih.govchemicalbook.com
Structurally, the molecule is a derivative of the nucleoside analogue ganciclovir. Ganciclovir is characterized by a guanine (B1146940) base attached to an acyclic side chain containing two hydroxyl groups. In the formation of valganciclovir (B601543), one of these hydroxyl groups is esterified with the amino acid L-valine. nih.gov this compound is this specific mono-L-valine ester of ganciclovir, where the amino functionality of the L-valine residue is protected as a carbamate (B1207046) by the benzyloxycarbonyl (Cbz) group. cymitquimica.comquickcompany.ingoogle.com This Cbz group prevents unwanted side reactions during synthesis and ensures that the valine correctly links to the ganciclovir backbone. umich.edusemanticscholar.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 194154-40-0 |
| Molecular Formula | C₂₂H₂₈N₆O₇ |
| Molecular Weight | 488.5 g/mol |
| IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Data sourced from PubChem CID 135465678. nih.gov
Historical Perspectives on the Development of Valganciclovir Synthesis and the Emergence of CBZ-Protected Intermediates
The development of valganciclovir was driven by the need to improve the oral bioavailability of its parent drug, ganciclovir. wikipedia.orgresearchgate.net While effective, ganciclovir is poorly absorbed when taken orally, often necessitating intravenous administration. Valganciclovir, as the L-valyl ester of ganciclovir, is well-absorbed and rapidly converted by esterases in the intestine and liver to ganciclovir, achieving comparable systemic exposure to the intravenous form. wikipedia.orgtga.gov.au
The synthesis of valganciclovir presented a chemical challenge: how to selectively form an ester bond between one of ganciclovir's hydroxyl groups and the carboxyl group of L-valine, without the amino group of L-valine interfering. The solution lay in the principles of protecting group chemistry, a cornerstone of modern organic synthesis. umich.edusemanticscholar.org The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, became a widely adopted protecting group for amines due to its stability and ease of removal under specific, non-harsh conditions. numberanalytics.com
Several synthetic routes to valganciclovir utilizing CBZ-protected intermediates have been developed and patented. quickcompany.ininnovareacademics.in One common approach involves the direct coupling of N-Cbz-L-valine with a modified ganciclovir molecule where one hydroxyl group is selectively activated or the other is protected (e.g., as a monoacetyl derivative). quickcompany.ininnovareacademics.in After the coupling reaction forms the Cbz-protected valganciclovir, the Cbz group is removed. quickcompany.in
An alternative strategy involves reacting ganciclovir with an excess of a Cbz-L-valine derivative (like Cbz-L-valine anhydride) to form a bis-ester, where both of ganciclovir's hydroxyl groups are esterified. researchgate.netinnovareacademics.in This bis-ester is then subjected to a carefully controlled partial hydrolysis, which selectively removes one of the Cbz-L-valine groups to yield the desired monoester, this compound. innovareacademics.ininnovareacademics.in The final step in these synthetic pathways is the deprotection of the Cbz group, typically achieved through catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst), which cleaves the Cbz group to release the free amine of valganciclovir. researchgate.netinnovareacademics.innih.gov The emergence of this compound as a key intermediate was therefore a direct result of the need for a regioselective and efficient method to construct the final drug molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCZUCRFYVVAW-LYKKTTPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453676 | |
| Record name | Cbz-Valine ganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194154-40-0 | |
| Record name | Cbz-Valine ganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CBZ-Vaganciclovir | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPY4357225 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Process Chemistry and Optimization in Cbz Vaganciclovir Production
Reaction Parameter Optimization for Yield and Purity of CBZ-Vaganciclovir Intermediates
The synthesis of this compound intermediates is centered on the esterification of Ganciclovir (B1264) with N-Carbobenzyloxy-L-valine (CBZ-L-valine). A primary challenge in this synthesis is controlling the reaction to selectively produce the desired monoester, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxy-1-propyl N-(benzyloxycarbonyl)-L-valinate, over the bis-ester byproduct. semanticscholar.orginnovareacademics.in Process optimization focuses on several key parameters, including reactants, coupling agents, solvents, and reaction conditions, to maximize yield and purity.
The core reaction involves coupling Ganciclovir with CBZ-L-valine using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-(dimethylamino)pyridine (DMAP). innovareacademics.ingoogle.com The choice of solvent is crucial, with high-polarity aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) being commonly employed to dissolve the reactants. google.comgoogle.com
One optimization strategy involves a two-step process where Ganciclovir is first reacted to form the bis-(Cbz-L-valyl)-ester of ganciclovir. This intermediate is then subjected to partial hydrolysis using a base, such as N,N-diisopropylethylamine or n-propylamine, to yield the desired monoester. semanticscholar.orginnovareacademics.inquickcompany.in This method provides a pathway to convert the primary byproduct back into a useful intermediate.
Another approach focuses on direct esterification. In this method, reaction conditions are carefully controlled to favor mono-substitution. This often involves adjusting the stoichiometry of the reactants and maintaining the reaction at room temperature (25-30°C) for an extended period, typically ranging from 5 to 24 hours, to allow the reaction to proceed to completion. google.comquickcompany.in
The table below summarizes various reaction parameters from different patented processes, illustrating the focus on optimization.
| Parameter | Example 1 google.com | Example 2 google.com | Example 3 quickcompany.in |
| Starting Material | Ganciclovir | Ganciclovir | Bis-(Cbz-L-valyl)-ester |
| Key Reagents | CBZ-L-valine, DCC, DMAP | CBZ-L-valine, DCC, DMAP | n-propylamine |
| Solvent | DMSO, Toluene (B28343) | DMF, Chloroform (B151607) | Methanol (B129727) |
| Temperature | Room Temp, then <0°C | Room Temp, then <0°C | 25-30°C |
| Reaction Time | 5 hours | 8 hours | 24 hours |
| Reported Purity | >98% | >98% | 95.27% (Crude) |
Isolation and Purification Techniques for this compound Monoester
The isolation and purification of the this compound monoester are critical steps to ensure the final product is free of unreacted starting materials and byproducts, particularly the bis-ester and residual Ganciclovir. google.comgoogle.com High purity, often greater than 98%, is the goal of these procedures. google.com
A common multi-step purification process is employed following the initial reaction:
Initial Workup : After the reaction is complete, water is often added to the mixture. The resulting solid byproducts, such as dicyclohexylurea (if DCC is used), are removed by filtration. The filtrate containing the product is then concentrated. google.com
Crude Precipitation : The concentrated residue is dissolved in a solvent like toluene or chloroform. An alkaline solution, such as triethylamine (B128534) or propylamine, is then added dropwise. This changes the solubility and causes the crude this compound monoester to precipitate as a white solid, which is collected by filtration. google.com
Aqueous Re-precipitation : To remove water-soluble impurities like residual Ganciclovir, the crude solid is dissolved in a solvent such as DMF or DMSO. A larger volume of water is then added, causing the purified monoester to precipitate out, leaving impurities behind in the solution. This step can reduce residual Ganciclovir to less than 1%. google.com
Solvent Crystallization : For final polishing, the monoester is dissolved in a hot solvent like chloroform or toluene. As the solution cools, the pure this compound monoester crystallizes, while the more soluble bis-ester impurity remains in the solvent. google.com
An alternative patented method describes the use of a quaternary solvent system comprising water, acetonitrile (B52724), chloroform, and trifluoroacetic acid to overcome the poor solubility of the crude monoester and facilitate its purification. google.com
The following table outlines a typical purification sequence for the this compound monoester.
| Step | Procedure | Purpose | Target Impurity Removed |
| 1 | Filtration & Concentration | Initial product isolation | Insoluble byproducts (e.g., DCU) |
| 2 | Base-induced Precipitation | Isolate crude monoester | Unreacted starting materials |
| 3 | Dissolution & Water Addition | Remove polar impurities | Residual Ganciclovir |
| 4 | Recrystallization from Organic Solvent | Final purity enhancement | Bis-(Cbz-L-valyl)-ester |
Strategies for Addressing Diastereomeric Mixtures of Valganciclovir (B601543) Precursors
Valganciclovir is the L-valine ester of Ganciclovir and inherently exists as a mixture of two diastereomers. semanticscholar.orgnih.gov This is because the valine residue is attached to one of the two chemically similar primary hydroxyl groups of the achiral Ganciclovir backbone, creating a new chiral center.
The primary strategy in the industrial synthesis of this compound does not involve the separation of these diastereomers. Instead, the synthesis is designed to proceed with the diastereomeric mixture. Key strategic points include:
Use of Stereochemically Pure L-Valine : The synthesis begins with N-benzyloxycarbonyl-L-valine (CBZ-L-valine). innovareacademics.in Using the pure L-isomer of valine ensures that the stereochemistry at the amino acid's alpha-carbon is fixed, which is crucial for the prodrug's activity.
Non-selective Esterification : The esterification of Ganciclovir with CBZ-L-valine is generally not highly selective for one hydroxyl group over the other, leading to the formation of a mixture of the two diastereomers. semanticscholar.org
Acceptance of the Diastereomeric Mixture : The process is optimized for chemical purity—the removal of reactants and byproducts—rather than for diastereomeric separation. google.com The final Valganciclovir drug product is administered as a mixture of diastereomers. nih.gov Both diastereomers are rapidly and extensively converted in the body by intestinal and hepatic esterases into the single active compound, Ganciclovir. nih.gov
While direct separation is avoided, process control is still vital. One process claims that by optimizing the preparation of mono-oxygen CBZ valganciclovir, the diastereomer ratio of the final product can be consistently controlled to a range of (49.0:48.5) to (49.5:48.5), which is an improvement over standard pharmacopoeia limits. google.com However, the main focus remains on controlling the chemical impurity profile of the diastereomeric mixture.
Analytical Science and Quality Control for Cbz Vaganciclovir Intermediates
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are the cornerstone for assessing the purity and identifying impurities of CBZ-Vaganciclovir. These methods offer high-resolution separation, enabling the quantification of the main compound and the detection of structurally similar process-related impurities.
High-Performance Liquid Chromatography (HPLC) is extensively utilized for determining the chemical purity of this compound and for separating its stereoisomers.
Related Substances: Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for the quantitative analysis of valganciclovir (B601543) and its intermediates. jpionline.org For this compound, a typical purity assessment by HPLC might specify a purity of over 95%. lgcstandards.com A Certificate of Analysis for one batch of N-Carbobenzyloxy-L-valinyl-ganciclovir reported an HPLC purity of 97.77% as determined at a wavelength of 255 nm. lgcstandards.com The development of such methods involves optimizing parameters like the column, mobile phase composition, flow rate, and detector wavelength to ensure adequate separation from potential impurities. jpionline.org For instance, a method for valganciclovir uses a C18 column with a mobile phase of acetonitrile (B52724) and orthophosphoric acid solution, with detection at 254 nm. jpionline.org
Chiral Purity: Valganciclovir contains two chiral centers, leading to the possibility of four stereoisomers. The desired product is a mixture of two diastereomers originating from the L-valine ester of ganciclovir (B1264). google.com Therefore, controlling the stereochemistry of the this compound intermediate is critical. Chiral HPLC methods are specifically designed to separate these enantiomers and diastereomers.
A patent discloses an HPLC method for the effective separation of the four isomers of the valganciclovir hydrochloride intermediate condensation product, which is formed by the condensation of ganciclovir and CBZ-L-valine. google.com This method employs a chiral stationary phase, specifically a cellulose-tris (4-chloro-3-methylphenyl carbamate) coated silica (B1680970) gel column. google.com The separation is achieved using a mobile phase consisting of a water and nitrile mixture, with specific control over column temperature (10-20 °C) and flow rate (0.4-0.6 ml/min), and UV detection between 250-260 nm. google.com This level of control is crucial for ensuring the correct diastereomeric ratio in the final API.
Table 1: HPLC Method Parameters for Chiral Purity of this compound Intermediate
| Parameter | Specification | Source |
| Stationary Phase | Cellulose-tris (4-chloro-3-methylphenyl carbamate) coated silica gel | google.com |
| Mobile Phase | Water and Nitrile (e.g., Acetonitrile) mixture | google.com |
| Column Temperature | 10-20 °C | google.com |
| Flow Rate | 0.4-0.6 ml/min | google.com |
| Detection Wavelength | 250-260 nm | google.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an indispensable tool for the analysis of pharmaceutical intermediates.
For this compound, LC-MS is used for structural confirmation by verifying its molecular weight. lgcstandards.com A Certificate of Analysis for N-Carbobenzyloxy-L-valinyl-ganciclovir confirms that the material conforms to the expected structure based on Mass Spectrometry (MS) data. lgcstandards.com In research settings, LC-MS is used to characterize intermediates and related impurities formed during the synthesis of valganciclovir. For example, the structure of bis-Cbz-L-valine ester of ganciclovir, an impurity related to this compound, was confirmed by its molecular ion peak in LC-MS analysis. innovareacademics.inresearchgate.net
The high sensitivity of LC-MS/MS is particularly valuable for detecting and quantifying ultra-trace level impurities that could be potentially genotoxic. researchgate.net While a specific method for ultra-trace quantification in this compound is not detailed in the provided sources, methods developed for the final API, valganciclovir, demonstrate the capability of the technique. For instance, LC-MS/MS methods can achieve a limit of quantification (LOQ) in the nanogram per milliliter (ng/mL) range for valganciclovir and its metabolite ganciclovir in plasma. nih.govijpsonline.com This sensitivity is crucial for ensuring that any harmful impurities carried over from the intermediate stage are well below the safety thresholds established by regulatory bodies.
High-Performance Liquid Chromatography (HPLC) for Related Substances and Chiral Purity
Spectroscopic Characterization Techniques for Structural Confirmation (e.g., Fourier-Transform Infrared (FT-IR), 1H Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS))
A suite of spectroscopic techniques is employed to unequivocally confirm the chemical structure of this compound and its related substances.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in a molecule. In the context of this compound and related impurities, FT-IR spectra can confirm the presence of key structural features. For instance, in the synthesis of valganciclovir impurities, FT-IR was used to identify bands corresponding to ester (O-C=O), amide (N-C=O), and C=N bonds. innovareacademics.in These characteristic absorptions provide evidence for the successful coupling of the valine and ganciclovir moieties and the presence of the CBZ protecting group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. ¹H NMR is routinely used to confirm the identity of this compound. A Certificate of Analysis for the compound specifies that the ¹H NMR spectrum must conform to the expected structure. lgcstandards.com Research on related impurities, such as the bis-Cbz-L-valine ester of ganciclovir, utilizes ¹H NMR to confirm the number and environment of protons in the molecule, providing definitive structural evidence. innovareacademics.inresearchgate.net More advanced 2D NMR techniques like COSY and HETCOR can be used for more complex structural elucidation. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned previously, LC-MS is a powerful tool for structural confirmation. It provides the molecular weight of the compound, which is a fundamental piece of data for identification. For this compound, which has a molecular formula of C₂₂H₂₈N₆O₇, the expected molecular weight is 488.49 g/mol . lgcstandards.com LC-MS analysis would confirm this by detecting the corresponding molecular ion (e.g., [M+H]⁺ at m/z 489.5). lgcstandards.comresearchgate.net
Table 2: Spectroscopic Data for Valganciclovir-Related Impurities
| Compound | Technique | Key Findings | Source |
| Acetoxy Benzyl (B1604629) Ganciclovir | ¹H NMR | Showed 21 protons, including 9 aromatic protons. | innovareacademics.in |
| LC-MS | Molecular ion peak at 388.1 (M+1). | innovareacademics.ininnovareacademics.in | |
| FT-IR | Bands at 1697 cm⁻¹ (O-C=O), 1635 cm⁻¹ (N-C=O), 1599 cm⁻¹ (C=N). | innovareacademics.in | |
| Bis-Cbz-L-valine ester of ganciclovir | ¹H NMR | Confirmed the presence of expected protons. | innovareacademics.in |
| LC-MS | Confirmed the molecular ion peak. | innovareacademics.in | |
| FT-IR | Characterized functional groups. | researchgate.net |
Challenges in Characterization of Process-Related Impurities of Valganciclovir Derived from this compound
The synthesis of valganciclovir from the this compound intermediate presents several analytical challenges, primarily related to the formation of closely related impurities.
One of the main challenges is the presence of diastereomers. Since valganciclovir is a mixture of two diastereomers, it is crucial to control their ratio, which should be close to 1:1. The chiral purity of the this compound intermediate directly influences this ratio. Any D-enantiomer of valine used in the synthesis will lead to the formation of undesired stereoisomers. google.com Developing robust chiral HPLC methods that can baseline-separate all four potential isomers is therefore essential but can be complex. google.com
Another significant challenge is the formation of byproducts from the coupling and deprotection steps. The reaction of ganciclovir with CBZ-L-valine can lead to the formation of not only the desired mono-ester (this compound) but also a bis-ester impurity, where two molecules of CBZ-L-valine react with both hydroxyl groups of ganciclovir. researchgate.netgoogle.com Separating the desired mono-ester from the starting material (ganciclovir) and the bis-ester impurity can be difficult due to their similar solubilities and chromatographic behavior. google.com
Furthermore, the deprotection step, which involves the removal of the CBZ group, can generate additional impurities if not carefully controlled. google.com Incomplete deprotection would leave residual this compound in the final product. Side reactions during hydrogenation or acidic cleavage can also introduce new impurities that need to be identified and quantified. google.comumich.edu The structural similarity of these impurities to the API makes their characterization challenging, often requiring a combination of advanced techniques like LC-MS/MS and NMR to elucidate their structures definitively. innovareacademics.inresearchgate.net
Role of Cbz Vaganciclovir in the Final Step of Valganciclovir Synthesis
Catalytic Hydrogenation for Cbz Deprotection
The removal of the benzyloxycarbonyl (Cbz) protecting group from the valine moiety of CBZ-Vaganciclovir is most commonly accomplished via catalytic hydrogenation. This method is favored for its high efficiency and yield, and because it typically does not introduce new impurities. google.com
Palladium-on-Carbon (Pd/C) Catalysis and Optimization of Reaction Conditions
Palladium on carbon (Pd/C) is the standard and most widely used catalyst for the deprotection of the Cbz group in the synthesis of Valganciclovir (B601543). google.comtcichemicals.com This heterogeneous catalyst facilitates the addition of hydrogen across the carbon-oxygen bond of the carbamate (B1207046), leading to the release of toluene (B28343) and the free amine of the valine residue, thus forming Valganciclovir. The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. innovareacademics.ingoogle.com
The optimization of reaction conditions is crucial for maximizing the yield and purity of Valganciclovir. Key parameters that are often adjusted include:
Catalyst Loading: The amount of Pd/C used can influence the reaction rate and completion.
Hydrogen Pressure: The pressure of hydrogen gas can affect the efficiency of the hydrogenation. google.com
Temperature: The reaction is often conducted at room temperature, but adjustments can be made to control the reaction rate. google.com
Solvent: The choice of solvent, typically an alcohol, can impact the solubility of the reactants and the course of the reaction. innovareacademics.ingoogle.com
Acid Presence: The addition of an acid, such as hydrochloric acid (HCl), can facilitate the deprotection process and directly yield the hydrochloride salt of Valganciclovir. innovareacademics.ingoogle.com
A common procedure involves dissolving the CBZ-valganciclovir monoester in ethanol, adding aqueous HCl and 10% Pd/C, and then maintaining a hydrogen pressure of 0.8-1 kg/cm ² for several hours at room temperature. google.com Another reported method involves hydrogenation in methanol with 10% Pd/C in the presence of aqueous hydrochloric acid under a pressure of 4 kg/cm ² for about 2 hours. semanticscholar.org
Table 1: Representative Conditions for Pd/C Catalytic Hydrogenation of this compound
| Parameter | Condition 1 | Condition 2 |
| Substrate | Mono-(Cbz-L-valyl)-ester of ganciclovir (B1264) | Mono ester derivative 8 |
| Solvent | Ethanol | Methanol |
| Catalyst | 10% Palladium on Carbon (50% wet) | 10% Pd/C |
| Acid | Aqueous HCl | 33% Aqueous Hydrochloric Acid |
| Hydrogen Pressure | 0.8-1 kg/cm ² | 4 kg/cm ² |
| Temperature | 25-30° C | Not specified |
| Reaction Time | 6-7 hours | ~2 hours |
| Reference | google.com | semanticscholar.org |
Alternative Deprotection Methods (e.g., Hydrobromic Acid Treatment)
While catalytic hydrogenation is the standard, alternative methods for Cbz deprotection have been explored. One notable alternative is the use of hydrobromic acid (HBr) in a solvent like methanol. google.com This method avoids the need for a precious metal catalyst and the handling of hydrogen gas, which can present safety concerns. google.com
The process typically involves treating the mono-oxygen CBZ valganciclovir with a methanol solution of hydrobromic acid. google.com One study details adding a 4mol/L hydrogen bromide acid methanol solution to mono-oxygen CBZ valganciclovir and stirring at a low temperature (0-5 °C) for several hours. google.com This approach has been shown to produce Valganciclovir with high purity and a favorable diastereomer ratio, with the significant advantage of eliminating the need for a noble metal catalyst, thereby reducing production costs. google.com
Yield and Purity Implications of the Final Deprotection Step on Valganciclovir Formation
Catalytic hydrogenation with Pd/C is generally considered the most efficient method with the highest yield. google.com However, incomplete reactions or side reactions can lead to the presence of impurities. For instance, residual this compound or the formation of by-products can contaminate the final product. One synthesis reported a purity of 96.5% by HPLC after deprotection, with ganciclovir and the bis-(Cbz-L-valyl)-ester of ganciclovir as impurities. google.com
The hydrobromic acid deprotection method has been reported to result in a slight reduction in the total reaction yield compared to hydrogenation, but it can produce a final product with high purity, with single impurities controlled below 0.15%. google.com One patent reported reaction yields of 92.1% to 92.9% with HPLC purities of 99.6% to 99.7% for the crude product using this method. google.com
Table 2: Yield and Purity Data for Valganciclovir Formation
| Deprotection Method | Reported Yield | Reported Purity (HPLC) | Key Impurities | Reference |
| Pd/C Catalytic Hydrogenation | Not explicitly stated | 96.5% | Ganciclovir, bis-(Cbz-L-valyl)-ester of ganciclovir | google.com |
| Hydrobromic Acid Treatment | 92.1% - 92.9% | 99.6% - 99.7% (crude) | Single impurity < 0.2% | google.com |
Impact of this compound Intermediate Purity on Final Active Pharmaceutical Ingredient (API) Quality
The purity of the this compound intermediate is paramount to achieving a high-quality Valganciclovir API. Impurities present in the intermediate can carry through the final deprotection step or lead to the formation of new impurities, complicating the purification process and potentially compromising the safety and efficacy of the final drug product. daicelpharmastandards.com
For instance, the presence of the bis-Cbz-L-valine ester of ganciclovir in the this compound intermediate can lead to the formation of the corresponding bis-L-valine ester of ganciclovir impurity in the final API. innovareacademics.inresearchgate.net Similarly, residual ganciclovir from the preceding synthetic steps can remain as an impurity in the final product. google.com
Stringent control over the synthesis and purification of this compound is therefore essential. One patent describes a preparation method for CBZ-valganciclovir monoester that achieves a purity of 98% or above, which is crucial for ensuring the quality of the final API. google.com The use of highly pure intermediates simplifies the final purification of Valganciclovir, reduces the potential for toxic impurities, and helps meet the stringent quality control standards required for pharmaceutical products. google.com
Q & A
Basic Research: How to design a reproducible experimental protocol for assessing CBZ-Vaganciclovir's antiviral efficacy?
Answer:
A robust experimental design should include:
- Control Groups: Use placebo and positive controls (e.g., established antivirals) to benchmark efficacy.
- Dose-Response Curves: Test multiple concentrations to establish IC50/EC50 values, ensuring biological relevance .
- Replication: Perform triplicate experiments to account for variability, with statistical validation (e.g., ANOVA) .
- Detailed Methodology: Document cell lines, incubation conditions, and assay protocols (e.g., plaque reduction) to enable replication .
Note: Raw data should be archived in supplementary materials, avoiding redundancy in main text tables .
Advanced Research: How to resolve contradictions in published data on this compound's mechanism of action?
Answer:
Contradictions often arise from methodological differences. To address this:
- Comparative Analysis: Replicate key studies under standardized conditions (e.g., identical cell lines, assay protocols) .
- Meta-Analysis: Pool data from multiple studies, adjusting for variables like dosage regimens or pharmacokinetic parameters .
- Mechanistic Studies: Use techniques like CRISPR knockouts or isotopic tracing to isolate target pathways .
- Transparency: Publish negative results and methodological limitations to contextualize discrepancies .
Basic Research: What are best practices for validating this compound's chemical purity and stability?
Answer:
- Analytical Methods: Use HPLC-MS for purity assessment and accelerated stability testing (40°C/75% RH) to predict shelf life .
- Reference Standards: Compare against certified reference materials (CRMs) for calibration .
- Documentation: Report batch-specific data (e.g., lot numbers, storage conditions) in supplementary files .
Advanced Research: How to model this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships in heterogeneous populations?
Answer:
- Population PK Modeling: Use nonlinear mixed-effects models (e.g., NONMEM) to account for age, renal function, and comorbidities .
- Covariate Analysis: Identify demographic/genetic factors influencing drug exposure using Bayesian hierarchical models .
- In Silico Simulations: Validate models against clinical trial data to predict dose adjustments .
Basic Research: How to conduct a systematic literature review on this compound's preclinical toxicity?
Answer:
- Search Strategy: Use databases like PubMed and Embase with keywords: "this compound AND (toxicity OR safety)". Filter by species (e.g., murine) and study type (e.g., in vivo) .
- Quality Assessment: Apply PRISMA guidelines to exclude studies lacking control groups or statistical rigor .
- Data Synthesis: Tabulate findings (e.g., LD50, organ-specific toxicity) and highlight gaps (e.g., long-term carcinogenicity) .
Advanced Research: How to investigate this compound's potential synergies with other antivirals?
Answer:
- Combinatorial Screening: Use high-throughput assays (e.g., synergy matrix) across dose matrices .
- Mechanistic Validation: Apply transcriptomics/proteomics to identify overlapping pathways .
- Statistical Frameworks: Calculate combination indices (e.g., Chou-Talalay method) to classify additive/synergistic effects .
Basic Research: What ethical considerations apply to in vivo studies of this compound?
Answer:
- Institutional Approval: Follow ARRIVE guidelines for animal welfare and minimize sample sizes via power analysis .
- Data Transparency: Report attrition rates, adverse events, and euthanasia protocols in methodology sections .
Advanced Research: How to address this compound resistance mechanisms in viral strains?
Answer:
- Serial Passage Experiments: Expose viruses to subtherapeutic doses to induce resistance; sequence genomes to identify mutations .
- Structural Biology: Use cryo-EM or X-ray crystallography to map drug-target binding changes .
- Clinical Correlates: Cross-reference in vitro resistance data with patient relapse cases .
Tables for Data Presentation (Examples)
| Parameter | Value | Method | Reference |
|---|---|---|---|
| IC50 (μM) | 0.45 | Plaque reduction | |
| Plasma Half-life (h) | 6.2 | LC-MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
